molecular formula C11H11ClN2O2 B3406732 Succinimide, N-(p-chloroanilinomethyl)- CAS No. 38359-09-0

Succinimide, N-(p-chloroanilinomethyl)-

Cat. No.: B3406732
CAS No.: 38359-09-0
M. Wt: 238.67 g/mol
InChI Key: LYDZAHRBTXXHBT-UHFFFAOYSA-N
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Description

Succinimide, N-(p-chloroanilinomethyl)- is an organic compound with the molecular formula C11H11ClN2O2. This compound is a derivative of succinimide, where the succinimide ring is substituted with a p-chloroanilinomethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-(p-chloroanilinomethyl)- typically involves the reaction of succinimide with p-chloroaniline in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where succinimide is reacted with p-chloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of Succinimide, N-(p-chloroanilinomethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-(p-chloroanilinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted succinimide derivatives.

Scientific Research Applications

Succinimide, N-(p-chloroanilinomethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Succinimide, N-(p-chloroanilinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-Chlorosuccinimide: A related compound where the succinimide ring is substituted with a chlorine atom.

    N-Bromosuccinimide: Similar to N-chlorosuccinimide but with a bromine atom instead of chlorine.

    Maleimide: Another cyclic imide with similar chemical properties.

Uniqueness

Succinimide, N-(p-chloroanilinomethyl)- is unique due to the presence of the p-chloroanilinomethyl group, which imparts distinct chemical reactivity and biological activity compared to other succinimide derivatives. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[(4-chloroanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-1-3-9(4-2-8)13-7-14-10(15)5-6-11(14)16/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZAHRBTXXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191715
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-09-0
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038359090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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